molecular formula C18H18O4 B7829117 2,2-Bis(3-methoxyphenyl)cyclopropanecarboxylic acid

2,2-Bis(3-methoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B7829117
M. Wt: 298.3 g/mol
InChI Key: GOGKJGXBGKSBSG-UHFFFAOYSA-N
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Description

2,2-Bis(3-methoxyphenyl)cyclopropanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and two methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(3-methoxyphenyl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method is the intramolecular cyclization of a precursor molecule containing the appropriate functional groups. The reaction conditions for this process often require the use of strong bases or acids to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(3-methoxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2,2-Bis(3-methoxyphenyl)cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Further research is needed to fully understand its therapeutic properties and efficacy.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Bis(3-methoxyphenyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. Further research is required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2,2-Bis(4-methoxyphenyl)cyclopropanecarboxylic acid

  • 2,2-Bis(2-methoxyphenyl)cyclopropanecarboxylic acid

  • 2,2-Bis(3-hydroxyphenyl)cyclopropanecarboxylic acid

Uniqueness: 2,2-Bis(3-methoxyphenyl)cyclopropanecarboxylic acid is unique due to its specific arrangement of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-21-14-7-3-5-12(9-14)18(11-16(18)17(19)20)13-6-4-8-15(10-13)22-2/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGKJGXBGKSBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2C(=O)O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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